molecular formula C5H9ClF3NO B2645937 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride CAS No. 1638269-35-8

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride

Cat. No.: B2645937
CAS No.: 1638269-35-8
M. Wt: 191.58
InChI Key: FPGXJFRUOBTEGT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride is a fluorinated heterocyclic amine with the molecular formula C₅H₉ClF₃NO and a molecular weight of 223.58 g/mol. It features a tetrahydrofuran (THF) ring substituted with a trifluoromethyl (-CF₃) group at the 3-position, along with a protonated amine group forming a hydrochloride salt. The trifluoromethyl group imparts electron-withdrawing properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)oxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)1-2-10-3-4;/h1-3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGXJFRUOBTEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638269-35-8
Record name 3-(trifluoromethyl)oxolan-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The amine group is then introduced through nucleophilic substitution reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The presence of the trifluoromethyl group in 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride enhances its pharmacological properties, making it a candidate for drug development.

Case Study: Antithrombotic Activity
Research has indicated that compounds derived from tetrahydrofuran structures exhibit significant antithrombotic activities. For instance, derivatives of 3-amino-tetrahydrofuran have been shown to inhibit Factor Xa, a key enzyme in the coagulation cascade. The synthesis of such compounds often involves the use of this compound as an intermediate, facilitating the creation of high-purity pharmaceutical agents with enhanced efficacy and reduced side effects .

Compound Activity Reference
3-amino-tetrahydrofuran derivativesAntithrombotic
Fluorinated tetrahydrofuransAntimicrobial

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing various complex molecules.

Synthesis Pathways
The compound can be synthesized through several methods, including reductive amination and cyclization reactions. These methods not only yield the target compound but also allow for the introduction of various functional groups, making it a valuable intermediate in organic chemistry .

Synthesis Method Yield (%) Notes
Reductive AminationUp to 85%High selectivity and efficiency
Cyclization from maleic glycolApproximately 38%Simple process with industrial scalability

Material Science Applications

The unique properties imparted by the trifluoromethyl group also lend themselves to applications in material science, particularly in the development of polymers and coatings.

Fluorinated Polymers
Research indicates that incorporating trifluoromethyl groups into polymer chains enhances thermal stability and chemical resistance. This makes materials derived from this compound suitable for applications in harsh environments, such as aerospace and automotive industries .

Material Type Property Enhanced Application Area
Fluorinated PolymersChemical resistanceAerospace, Automotive
CoatingsThermal stabilityProtective coatings

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride involves its interaction with molecular targets through its trifluoromethyl and amine groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tetrahydrofuran-3-amine Hydrochloride (CAS 204512-94-7)

  • Molecular Formula: C₄H₁₀ClNO
  • Molecular Weight : 123.58 g/mol
  • Key Differences : Lacks the trifluoromethyl group, resulting in lower lipophilicity and reduced metabolic stability.
  • Properties : The absence of -CF₃ reduces steric hindrance and electronic effects, making it a simpler scaffold for basic amine reactivity. It is widely used as a precursor in organic synthesis .

(R)-3-Aminotetrahydrofuran Hydrochloride (CAS 1072015-52-1)

  • Molecular Formula: C₄H₁₀ClNO
  • Molecular Weight : 123.58 g/mol
  • Key Differences : Enantiomerically pure (R)-configuration, which may influence chiral recognition in biological systems.
  • Properties: Similar to the non-chiral analog but offers stereochemical specificity for pharmaceutical applications, such as enzyme inhibition .

[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine Hydrochloride (CAS 1245643-87-1)

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.64 g/mol
  • Key Differences : Incorporates a cyclopropyl ring fused to the THF moiety, increasing ring strain and rigidity.
  • Properties : The cyclopropyl group enhances binding affinity in drug-receptor interactions due to conformational restriction. This compound is explored in medicinal chemistry for CNS targets .

3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride (CAS 1332921-18-2)

  • Molecular Formula: C₉H₁₀ClFNO
  • Molecular Weight : 217.63 g/mol
  • Key Differences : Replaces the THF ring with an oxetane and introduces a fluorophenyl group.
  • Properties : Oxetane improves aqueous solubility and metabolic resistance compared to THF. The fluorophenyl group enables π-π stacking in drug design, making it advantageous in kinase inhibitors .

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (CAS 1803586-04-0)

  • Molecular Formula : C₉H₁₀Cl₂F₃N
  • Molecular Weight : 272.09 g/mol
  • Key Differences : Linear trifluoropropyl chain with a chlorophenyl substituent.

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
3-(Trifluoromethyl)tetrahydrofuran-3-amine HCl 625370-63-0 C₅H₉ClF₃NO 223.58 THF ring, -CF₃ substituent High lipophilicity, metabolic stability
Tetrahydrofuran-3-amine HCl 204512-94-7 C₄H₁₀ClNO 123.58 THF ring, unsubstituted amine Basic scaffold for synthesis
[1-(THF-3-yl)cyclopropyl]amine HCl 1245643-87-1 C₇H₁₄ClNO 163.64 THF + cyclopropyl fusion Enhanced binding affinity via rigidity
3-(3-Fluorophenyl)oxetan-3-amine HCl 1332921-18-2 C₉H₁₀ClFNO 217.63 Oxetane ring, fluorophenyl group Improved solubility, metabolic resistance
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl 1803586-04-0 C₉H₁₀Cl₂F₃N 272.09 Trifluoropropyl chain, chlorophenyl Halogen bonding, higher molecular weight

Key Research Findings

  • Electron-Withdrawing Effects: The -CF₃ group in 3-(Trifluoromethyl)tetrahydrofuran-3-amine HCl enhances resistance to oxidative metabolism compared to non-fluorinated analogs like Tetrahydrofuran-3-amine HCl .
  • Solubility Trade-offs : Oxetane-containing derivatives (e.g., 3-(3-Fluorophenyl)oxetan-3-amine HCl) exhibit better aqueous solubility than THF-based compounds, making them preferable in drug development .
  • Stereochemical Influence: Enantiopure analogs like (R)-3-Aminotetrahydrofuran HCl demonstrate the importance of chirality in target selectivity, particularly in neurotransmitter modulation .
  • Synthetic Challenges : The discontinued status of 3-(Trifluoromethyl)tetrahydrofuran-3-amine HCl may reflect difficulties in introducing the -CF₃ group into strained THF rings, as opposed to more accessible scaffolds like oxetanes .

Biological Activity

3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tetrahydrofuran ring with a trifluoromethyl group and an amine functional group. This configuration contributes to its unique reactivity and biological profile.

Molecular Formula: C5_5H7_7ClF3_3N
Molecular Weight: 179.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can enhance binding affinity to proteins by increasing hydrophobic interactions. Additionally, the amine group may participate in hydrogen bonding, influencing enzyme activity and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act on neurotransmitter receptors, influencing signaling pathways relevant to mood disorders and other neurological conditions.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of this compound against Hepatitis B Virus (HBV). In vitro assays demonstrated that the compound effectively inhibited HBV replication, suggesting its potential as a therapeutic agent for HBV-related diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits selective cytotoxic effects. For instance, in tests involving human keratinocytes (HaCaT cells), the compound displayed an IC50_{50} value indicating significant cytotoxicity at higher concentrations (around 30 µM), while maintaining cell viability at lower concentrations .

Case Studies

  • Inhibition of Dihydrotestosterone Production
    • A study evaluated the compound's ability to inhibit dihydrotestosterone (DHT) production in HaCaT cells. The results indicated a substantial inhibition rate of up to 46% at concentrations as low as 1 µM, demonstrating its potential role in treating androgen-related conditions .
  • Antiviral Activity Against HBV
    • In a series of experiments assessing antiviral efficacy, this compound was tested against HBV in cultured hepatocytes. Results showed significant inhibition of viral replication, supporting further investigation into its clinical applications for HBV treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTetrahydrofuran ring, trifluoromethyl groupAntiviral, cytotoxic
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amidePhenolic structure with trifluoromethyl substituentsDHT inhibition
Other Trifluoromethyl CompoundsVaried structures with CF3_3 groupDiverse activities (antiviral, anticancer)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Trifluoromethyl)tetrahydrofuran-3-amine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or spirocyclization reactions. For example, tetrachloromonospirophosphazene intermediates (e.g., compound 1 in ) are reacted with diamines in tetrahydrofuran (THF) under inert conditions. Triethylamine is typically used to scavenge HCl, and progress is monitored via thin-layer chromatography (TLC). Post-synthesis, triethylammonium chloride is removed by filtration, and purification is achieved via column chromatography . Intermediate characterization often employs X-ray crystallography (moved to Supplementary Information in ) and nuclear magnetic resonance (NMR) spectroscopy.

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : After THF evaporation, column chromatography with silica gel is standard for isolating dispirophosphazene derivatives (e.g., 6a and 6b in ). Solvent systems like hexane/ethyl acetate gradients are effective. For hydrochloride salts, recrystallization from ethanol or methanol is preferred to enhance purity (>98%) .

Q. How is structural confirmation performed for this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/19F^{19}\text{F} NMR are critical. X-ray crystallography (as in ’s Supplementary Information) resolves stereochemistry. Purity is validated via HPLC (≥98%, as noted in ) using C18 reverse-phase columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity and yield?

  • Methodological Answer : Enantiomeric purity challenges arise from racemization during amine formation. Strategies include:

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts to bias stereochemistry .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce racemization in THF-based syntheses .
  • Solvent screening : Polar aprotic solvents like DMF may enhance reaction rates without compromising stereoselectivity .
    • Data Table : Comparison of enantiomeric excess (ee) under varying conditions:
CatalystSolventTemp (°C)ee (%)Yield (%)
(R)-BINOLTHF258572
NoneDMF05088
Chiral amineEtOH-109265

Q. How can contradictory pharmacological activity data across structural analogs be resolved?

  • Methodological Answer : Discrepancies (e.g., in serotonin receptor binding affinities) may stem from trifluoromethyl group orientation or salt form differences. Resolve via:

  • Crystallographic studies : Compare binding modes of hydrochloride vs. freebase forms .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with 5-HT1A_{1A}/5-HT2A_{2A} receptors .
  • Functional assays : Validate receptor antagonism/agonism in cell-based cAMP assays .

Q. What strategies mitigate instability during long-term storage of the hydrochloride salt?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis) are minimized by:

  • Storage conditions : -20°C in airtight, desiccated containers (≥5-year stability as per ) .
  • Lyophilization : Convert to lyophilized powder to reduce moisture sensitivity .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to aqueous formulations .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between published protocols?

  • Analysis : Yield discrepancies (e.g., 65% vs. 88% in vs. 9) arise from:

  • Amine stoichiometry : Excess diamine (e.g., 1.2 eq.) improves conversion but complicates purification .
  • Catalyst load : Higher Pd/C concentrations (5% vs. 1%) in hydrogenation steps increase byproduct formation .
    • Resolution : Design of experiments (DoE) models optimize parameters like molar ratios and catalyst recycling .

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